molecular formula C3H9BO3 B11924233 (2-Methoxyethyl)boronic acid

(2-Methoxyethyl)boronic acid

Cat. No.: B11924233
M. Wt: 103.92 g/mol
InChI Key: LQKSHLMPMXNUJQ-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)boronic acid is an alkyl boronic acid reagent valuable for organic synthesis and medicinal chemistry research. As part of the boronic acid family, it is characterized by a carbon-boron bond where the boron atom bears two hydroxyl groups. Boronic acids are widely recognized for their role as versatile building blocks in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . Beyond synthesis, boronic acids have significant relevance in biomedical applications due to their unique ability to form reversible covalent complexes with molecules containing diol groups, such as sugars, or nucleophilic residues like serine in enzyme active sites . This mechanism is the foundation for their use in developing glucose-sensitive materials for insulin delivery, protease inhibitors for cancer therapy (e.g., Bortezomib), and enzyme inhibitors to combat antibiotic resistance . The this compound, with its ether-functionalized alkyl chain, may offer modified solubility and reactivity profiles for specialized research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxyethylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9BO3/c1-7-3-2-4(5)6/h5-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKSHLMPMXNUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methoxyethyl Boronic Acid and Its Derivatives

Established Synthetic Routes to Organoboronic Acids

Conventional methods for synthesizing organoboronic acids and their esters often rely on the borylation of organometallic reagents, such as Grignard and organolithium reagents. researchgate.netpku.edu.cn These classic approaches have been complemented by the advent of transition-metal-catalyzed techniques, which offer broader functional group tolerance and alternative reaction pathways. pku.edu.cn

Grignard Reagent-Based Syntheses for Arylboronic Acid Precursors

The reaction of Grignard reagents with borate (B1201080) esters is a long-established method for the preparation of boronic acids. google.comchemrxiv.org This approach involves the nucleophilic attack of the Grignard reagent on the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate. google.com Subsequent hydrolysis of the resulting boronate ester furnishes the desired boronic acid. This method is effective for a wide range of Grignard reagents, including those derived from aryl, vinyl, and alkyl halides. google.com

A significant advancement in this area is the one-pot synthesis of pinacolboronic esters from organic halides. acs.org This procedure can be performed under ambient conditions by reacting a Grignard reagent with pinacolborane. acs.org The reaction proceeds through a dialkoxy alkylborohydride intermediate, which then eliminates hydridomagnesium bromide to yield the product. acs.org This method is also amenable to Barbier conditions, where the Grignard reagent is generated in situ. acs.org

Table 1: Synthesis of Boronic Esters via Grignard Reagents

Entry Grignard Reagent Boron Source Product Yield (%)
1 Phenylmagnesium bromide Trimethyl borate Phenylboronic acid High
2 2-Tolylmagnesium bromide Triisopropyl borate 2-Tolylboronic acid High
3 1-Naphthylmagnesium bromide Pinacolborane 1-Naphthylpinacolboronate 95

This table presents illustrative examples of boronic acid and ester synthesis using Grignard reagents.

Organolithium Reagent-Based Approaches in Boronate Ester Synthesis

Similar to Grignard reagents, organolithium reagents are potent nucleophiles capable of reacting with trialkoxyboranes to form boronate esters. pku.edu.cnchemrxiv.org This method is particularly useful for the synthesis of boronic esters from organolithium reagents that are readily prepared via direct lithiation or halogen-metal exchange. The choice of the trialkoxyborane can influence the reaction's efficiency. pku.edu.cn While this approach is powerful, its functional group tolerance can be limited due to the high reactivity of organolithium reagents. chemrxiv.org

The reaction of organolithium reagents with boronic esters can also be utilized to create 'ate' complexes, which can then react with electrophiles. chemrxiv.org For instance, the activation of alkylboronic esters with an alkyllithium reagent can facilitate subsequent reactions, although this can be sensitive to the functional groups present in the substrate. chemrxiv.org

Transition Metal-Catalyzed Borylation Strategies

Transition metal catalysis has revolutionized the synthesis of organoboronic acids and esters, offering milder reaction conditions and broader substrate scope compared to traditional organometallic methods. pku.edu.cn These strategies often involve the cross-coupling of a boron-containing reagent with an organic halide or triflate.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of boronate esters. organic-chemistry.orgnih.gov These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an organic halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgnih.gov This methodology has proven to be highly versatile, accommodating a wide range of functional groups on the electrophilic partner. nih.govorganic-chemistry.org

A notable advantage of this approach is the ability to selectively borylate primary alkyl bromides in the presence of secondary bromides. nih.govorganic-chemistry.org The reaction conditions can be tuned to be mild, and the methodology has been successfully extended to alkyl iodides and tosylates. nih.govorganic-chemistry.org Furthermore, visible-light-mediated palladium-catalyzed borylation has emerged as a high-yielding and functional group-tolerant method for both aryl and alkyl halides. rsc.org

Table 2: Palladium-Catalyzed Borylation of Organic Halides

Entry Substrate Boron Reagent Catalyst/Ligand Product Yield (%)
1 4-Chloroanisole B₂pin₂ Pd(dba)₂/PCy₃ 4-Anisoleboronic acid pinacol (B44631) ester 95
2 1-Bromonaphthalene B₂pin₂ PdCl₂(dppf) 1-Naphthylboronic acid pinacol ester 89
3 1-Bromo-4-fluorobenzene B₂pin₂ Pd(OAc)₂/SPhos 4-Fluorophenylboronic acid pinacol ester 92

This table showcases the versatility of palladium-catalyzed borylation reactions.

The Miyaura borylation is a specific and widely used palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters. wikipedia.org It typically involves the reaction of an aryl or vinyl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The resulting pinacol esters are stable, can be purified by chromatography, and are readily used in subsequent Suzuki-Miyaura couplings. organic-chemistry.org

The scope of the Miyaura borylation is extensive, encompassing aryl halides, vinyl halides, aryl triflates, and more. wikipedia.org The mild reaction conditions allow for the preparation of boronate esters that are inaccessible through Grignard or organolithium routes. organic-chemistry.org

Iridium-Catalyzed Carbon-Hydrogen Bond Activation Borylation

A more recent and powerful strategy for the synthesis of organoboronates is the iridium-catalyzed carbon-hydrogen (C-H) bond activation and borylation. organic-chemistry.org This method allows for the direct conversion of C-H bonds into C-B bonds, offering a highly atom-economical route to boronate esters. core.ac.uk

Iridium catalysts have shown remarkable selectivity in the borylation of C-H bonds. For instance, in cyclic ethers, iridium catalysts can selectively borylate the C-H bonds at the β-position to the oxygen atom over the weaker α-position C-H bonds. acs.orgnih.gov This unique selectivity is believed to arise from direct C-H cleavage at the β-position. acs.orgnih.gov This methodology has been applied to a range of substrates, including alkanes, ethers, and amines. escholarship.orgnsf.gov

Targeted Synthesis of (2-Methoxyethyl)boronic Acid Structures

The targeted synthesis of arylboronic acids bearing a (2-methoxyethyl) substituent requires strategic approaches that can accommodate the ether functionality. The primary methods involve the formation of a carbon-boron bond on an aromatic ring that already contains the desired (2-methoxyethyl) moiety. These strategies predominantly rely on organometallic intermediates or transition-metal-catalyzed borylation reactions.

The creation of functionalized (2-methoxyethyl)arylboronic acids is typically achieved through one of several robust synthetic routes. The choice of method often depends on the desired substitution pattern on the aromatic ring and the compatibility of other functional groups present on the starting material.

Organometallic Routes:

The most traditional and widely used methods involve the borylation of organometallic reagents, such as Grignard or organolithium species. ucl.ac.uk These reactions begin with an appropriately substituted (2-methoxyethyl)aryl halide.

Grignard Reagent Pathway: This approach involves the reaction of a (2-methoxyethyl)aryl magnesium halide (a Grignard reagent) with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis. organic-chemistry.orggoogle.com The Grignard reagent is formed from the corresponding aryl bromide or iodide. organic-chemistry.org This method is often cost-effective but can be sensitive to certain functional groups. The use of LiCl can facilitate the initial magnesium insertion. organic-chemistry.orgorganic-chemistry.org

Organolithium Pathway (Lithiation-Borylation): This strategy uses an organolithium reagent, typically generated via lithium-halogen exchange from a (2-methoxyethyl)aryl halide. rsc.org This intermediate is then reacted with a borate ester. Directed ortho-lithiation is another powerful variant where a directing group on the aromatic ring guides the deprotonation to a specific adjacent position, allowing for highly regioselective borylation. ucl.ac.uk While effective, this method often requires cryogenic temperatures (e.g., -78 °C) to control the reactivity of the organolithium intermediate.

Palladium-Catalyzed Borylation:

The Miyaura borylation is a powerful, more modern alternative that utilizes a palladium catalyst to couple a (2-methoxyethyl)aryl halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). ucl.ac.ukorganic-chemistry.org A key advantage of this method is its exceptional tolerance for a wide variety of functional groups that are often incompatible with highly reactive organometallic reagents. organic-chemistry.org The reaction typically yields a boronate ester, which can be readily hydrolyzed to the desired boronic acid. rsc.org

Synthetic StrategyStarting Material ExampleKey ReagentsGeneral ConditionsKey Advantages
Grignard Reaction1-Bromo-4-(2-methoxyethyl)benzeneMg, Trialkyl borate (e.g., B(OiPr)₃), HCl1. Formation of Grignard in ether (e.g., THF). 2. Borylation at low temp. (-10 to 0 °C). 3. Acidic workup. organic-chemistry.orggoogle.comCost-effective, uses readily available materials. organic-chemistry.org
Lithiation-Borylation1-Bromo-4-(2-methoxyethyl)benzenen-BuLi or t-BuLi, Trialkyl borate (e.g., B(OMe)₃)1. Halogen-metal exchange at low temp. (e.g., -78 °C). 2. Quench with borate ester. 3. Acidic workup. ucl.ac.ukHigh reactivity, enables specific regioselectivity via directed ortho-lithiation. ucl.ac.uk
Miyaura Borylation1-Iodo-4-(2-methoxyethyl)benzeneBis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., KOAc)Heated in a solvent like dioxane or DMF, followed by hydrolysis of the resulting pinacol ester. organic-chemistry.orgExcellent functional group tolerance, milder conditions. organic-chemistry.orgrsc.org

Transitioning a synthetic protocol from a laboratory bench to an industrial or pilot-plant scale introduces a new set of challenges where efficiency, safety, cost, and robustness are paramount. For the synthesis of (2-methoxyethyl)arylboronic acids, several factors are crucial for successful scale-up.

Process Optimization for Batch Synthesis:

Traditional batch synthesis remains a common approach for chemical production. Key optimizations for scaling up boronic acid synthesis include:

Temperature Control: A significant hurdle in large-scale organometallic reactions is the management of temperature, as many lithiation procedures require cryogenic conditions (-78 °C), which is energy-intensive and expensive to maintain in large reactors. The development of protocols using Grignard reagents that can be performed at higher temperatures, such as 0 °C or even ambient temperature, represents a major advance in scalability. organic-chemistry.orgnih.gov

Reaction Time and Purification: For industrial efficiency, short reaction times and simple workup procedures are highly desirable. Protocols that offer reaction times of minutes rather than hours and allow for product isolation via simple extraction instead of requiring chromatographic purification are ideal. rsc.orgrsc.org For instance, some green hydroxylation methods for arylboronic acids boast a one-minute reaction time at room temperature. rsc.orgrsc.org While this is a subsequent reaction, the principle of rapid, simple processes is a key goal in scalable synthesis design.

Flow Chemistry as a Scalable Platform:

Flow chemistry has emerged as a superior alternative to batch processing for many reactions, particularly those involving hazardous reagents or unstable intermediates. researchgate.net In a flow process, reagents are pumped through a tube reactor, allowing for precise control over reaction parameters.

Enhanced Safety and Control: The small internal volume of a flow reactor minimizes the risk associated with highly exothermic reactions or the handling of pyrophoric reagents like organolithiums. This technology allows for the safe generation and immediate use of unstable intermediates. researchgate.net

High Throughput and Reproducibility: Flow chemistry enables rapid optimization and can be scaled up by simply running the reactor for longer periods or by using multiple reactors in parallel ("scaling out"), rather than redesigning larger, more complex batch reactors. acs.org Processes for lithiation-borylation have been successfully scaled to produce kilograms of material using flow chemistry with short residence times and at non-cryogenic temperatures. acs.org

ParameterTraditional Batch ProcessOptimized Batch ProcessFlow Chemistry Process
Temperature ControlOften requires cryogenic temperatures (e.g., -78 °C), difficult to scale. Operates at more accessible temperatures (e.g., 0 °C), reducing cost and complexity. organic-chemistry.orgExcellent heat exchange allows for precise temperature control, even for highly exothermic reactions. researchgate.net
Handling of Unstable IntermediatesAccumulation of large quantities of reactive intermediates (e.g., organolithiums) poses a safety risk.Still carries risk due to the large volume of the reaction mixture.Intermediates are generated and consumed continuously in a small volume, significantly improving safety. researchgate.netacs.org
ScalabilityScaling up is complex, often requiring complete process redesign.Simpler than traditional batch, but still faces heat/mass transfer limitations.Easily scaled by extending run time or using parallel reactors ("scaling out"). acs.org
ThroughputLimited by vessel size and long reaction/workup times.Improved by shorter reaction times and simpler purification. rsc.orgCan achieve high throughput (e.g., grams per hour) continuously. organic-chemistry.org

Reactivity and Reaction Mechanisms of 2 Methoxyethyl Boronic Acid

Lewis Acidity and Boronate Anion Formation Equilibria

Boronic acids, including (2-Methoxyethyl)boronic acid, are recognized as Lewis acids. nih.govru.nl This acidity stems from the boron atom's vacant p-orbital, which can accept a pair of electrons. aablocks.comwiley-vch.de In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. nih.govaablocks.com This equilibrium is pH-dependent. Under acidic conditions, the neutral sp²-hybridized form is predominant. aablocks.com As the pH increases, the boron atom is more readily attacked by a hydroxide (B78521) ion, leading to the formation of a tetrahedral sp³-hybridized hydroxyboronate anion. aablocks.com These two species possess distinct electronic properties; the boronic acid is an electron acceptor, while the boronate anion is an electron donor. aablocks.com Consequently, the chemical reactivity of a boronic acid is intrinsically linked to this equilibrium. aablocks.com

The introduction of substituents can influence the Lewis acidity of boronic acids. While extensive research has been conducted on arylboronic acids, the principles apply to alkylboronic acids like this compound. For instance, studies on 2,6-diarylphenylboronic acids have shown that both polar-π interactions and solvation effects contribute to the stabilization of the boronic acid and boronate forms. nih.govru.nl

Reversible Covalent Bonding with Hydroxy Functional Groups and Polyols

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with compounds containing hydroxyl groups, particularly 1,2- and 1,3-diols and polyols. nih.govmolport.comnih.gov This interaction leads to the formation of cyclic boronate esters, a reaction that is fundamental to their use in various applications. nih.govresearchgate.net The stability of these esters allows for their application in creating dynamic materials such as self-healing polymers and hydrogels. researchgate.net

Boronate Esterification and Dissociation Kinetics

The formation of boronate esters from boronic acids and diols is a dynamic process governed by equilibrium constants. researchgate.net The kinetics of this esterification have been a subject of considerable study and some debate. Initially, it was believed that the tetrahedral boronate anion was significantly more reactive towards diols than the neutral boronic acid. aablocks.com This was based on observations that ester formation is favored at higher pH, where the concentration of the boronate anion is greater. aablocks.com

However, more recent investigations have challenged this view, suggesting that the primary kinetic pathway for esterification involves the addition of the diol to the neutral, trigonal boronic acid. aablocks.com This implies that the rate of esterification is inversely proportional to pH. aablocks.com The complexity of the system is further highlighted by the influence of buffer components, which can form binary and ternary complexes, affecting measured binding affinities. aablocks.com

The dissociation of boronate esters is also a critical aspect of their reversible nature. The stability of the boronate ester bond, while covalent, is subject to reversal under specific conditions or in response to external stimuli, a property exploited in the design of responsive materials. nih.gov

Cyclic Boronate Ester Formation with cis-Diols

This compound, like other boronic acids, readily reacts with cis-diols to form cyclic boronate esters. researchgate.netmdpi.com This reaction is particularly favorable with 1,2-diols, leading to the formation of five-membered dioxaborolane rings. wiley-vch.de The formation of these cyclic esters enhances the acidity of the boron center. nih.govnih.gov

The stereochemistry of the diol plays a significant role in the efficiency of ester formation. For example, studies with polyols have shown that sorbitol, with its specific arrangement of hydroxyl groups, is more efficient at forming esters than mannitol, despite both having multiple 1,2-diol pairs. nih.gov This specificity has been utilized in the development of chiral resolving agents. For instance, enantiopure [2-(1-methoxyethyl)phenyl]boronic acid (MEPBA) has been used to determine the enantiomeric excess and absolute configuration of chiral cis-diols through the formation of diastereomeric boronates that can be distinguished by NMR spectroscopy. mdpi.comresearchgate.net

Participation in Catalytic Processes

Beyond their role as stoichiometric reagents, boronic acids are emerging as powerful catalysts in a variety of organic transformations. molport.comrsc.orgresearchgate.net Their ability to reversibly activate hydroxyl groups forms the basis of Boronic Acid Catalysis (BAC). molport.comrsc.org

Boronic Acid Catalysis (BAC) Mechanisms

Boronic acid catalysis operates through the formation of transient boronate esters or related intermediates, which can activate substrates in either a nucleophilic or electrophilic manner. rsc.orgresearchgate.net The specific mechanism is dependent on the nature of the substrate and the reaction conditions. The catalytic cycle relies on the reversible formation and cleavage of B-O bonds. nih.gov This allows for the use of boronic acids in substoichiometric amounts, offering an advantage in terms of atom economy and waste reduction compared to traditional methods that require stoichiometric activation of hydroxyl groups. rsc.org

Activation of Hydroxy and Carboxylic Acid Functional Groups in Organic Transformations

Boronic acid catalysis has been successfully applied to the activation of both carboxylic acids and alcohols. molport.comrsc.orgualberta.ca In the case of carboxylic acids, BAC facilitates reactions such as amidation by forming an activated acylboronate intermediate. rsc.orgresearchgate.netucl.ac.uk This approach circumvents the need for harsh coupling reagents.

For alcohols, boronic acids can act as catalysts to promote their functionalization. rsc.orgresearchgate.net For example, electron-deficient arylboronic acids have been shown to activate π-activated alcohols for Friedel-Crafts alkylation reactions by polarizing the C-O bond. ualberta.ca Similarly, the formation of tetrahedral adducts between boronic acids and diols or saccharides can enhance the nucleophilicity of the hydroxyl groups, enabling their reaction with electrophiles. rsc.org This catalytic activation strategy provides a mild and selective pathway for a range of important organic transformations. rsc.org

Cross-Coupling Reaction Mechanisms

This compound, like other boronic acids, participates in a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The specific reaction mechanisms are often intricate, involving catalytic cycles with various transition metals.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a cornerstone of palladium-catalyzed cross-coupling reactions, forming a carbon-carbon bond between an organoboron compound, such as this compound, and an organohalide or triflate. wikipedia.orgorganic-chemistry.org The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmusechem.com

Catalytic Cycle of Suzuki-Miyaura Coupling:

StepDescription
Oxidative Addition The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide), forming a Pd(II) intermediate. wikipedia.orglibretexts.org This step proceeds with retention of stereochemistry for vinyl halides. wikipedia.org
Transmetalation The organic group from the boronic acid is transferred to the palladium center. wikipedia.orgyonedalabs.com This step requires activation of the boronic acid by a base, which enhances the polarization of the organic ligand and facilitates the transfer. organic-chemistry.org The exact mechanism of transmetalation is complex and can proceed through different pathways, often involving a μ-bridging hydroxide group between the palladium and boron atoms. yonedalabs.comresearchgate.net
Reductive Elimination The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyonedalabs.com

The presence of a base is crucial for the reaction, though its precise role was not fully understood for a long time. wikipedia.org It is now generally accepted that the base activates the boronic acid for transmetalation. organic-chemistry.org While many boronic esters are thought to hydrolyze to boronic acids before reacting, some studies have shown that boronate esters can also directly participate in the transmetalation step, sometimes at enhanced rates. yonedalabs.comillinois.edu

Copper-Mediated Carbon-Nitrogen Arylation

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, provides a powerful method for forming carbon-nitrogen (C-N) bonds by coupling an aryl boronic acid with an amine or related N-H containing compound. wikipedia.orgambeed.com This reaction is catalyzed by copper complexes and can often be performed under mild conditions, such as at room temperature and open to the air. wikipedia.orgorganic-chemistry.org

The proposed mechanism involves the formation of a copper-aryl complex. A copper(III)-aryl-amide intermediate is thought to undergo reductive elimination to yield the final arylated amine product and a Cu(I) species. wikipedia.org The Cu(I) is then reoxidized to Cu(II) to continue the catalytic cycle, often by atmospheric oxygen. organic-chemistry.org

Proposed Steps in Chan-Lam Coupling:

StepDescription
Ligand Exchange The amine substrate coordinates to the Cu(II) center.
Transmetalation The aryl group from the boronic acid is transferred to the copper center.
Oxidative Addition/Reductive Elimination A proposed Cu(III) intermediate forms, which then undergoes reductive elimination to form the C-N bond and release the product. wikipedia.orgnih.gov

The scope of the Chan-Lam reaction is broad, encompassing a variety of amines, amides, and other nitrogen nucleophiles. organic-chemistry.orgbeilstein-journals.org

Oxidative Coupling Reactions (e.g., Gold-Catalyzed Processes)

Gold catalysis has emerged as a powerful tool in organic synthesis, with reactivity manifolds that often differ from those of other late transition metals. nih.gov While many gold-catalyzed reactions proceed through a Au(I)/Au(III) redox cycle, accessing the Au(III) state typically requires a strong oxidant. nih.govcore.ac.uk

In the context of aryl boronic acids, gold catalysts can facilitate oxidative cross-coupling reactions. A proposed mechanism for a gold-catalyzed allylation of aryl boronic acids involves:

Transmetalation: A base-assisted transfer of the aryl group from the boronic acid to a gold complex. nih.gov

Oxidative Addition: A bimetallic oxidative addition of an allylic halide to the gold-aryl species. nih.gov

Reductive Elimination: A rapid carbon-carbon bond-forming reductive elimination to give the cross-coupled product. nih.gov

Similarly, gold-catalyzed oxidative C-H arylation with arylboronic acids has been studied, with a proposed mechanism involving arene C-H activation, transmetalation, and biaryl reductive elimination. rsc.orgresearchgate.netscispace.com These reactions often benefit from chelation assistance to direct the C-H activation step. rsc.orgscispace.com

Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids

The introduction of fluorinated motifs is of significant interest in medicinal chemistry, and palladium-catalyzed cross-coupling reactions have been developed for the difluoroalkylation of aryl boronic acids. rsc.org These reactions provide access to valuable aryldifluoromethylated compounds. nih.gov

One proposed mechanism for the palladium-catalyzed difluoroalkylation of aryl boronic acids with reagents like bromodifluoromethylphosphonate involves a single electron transfer (SET) pathway initiated by a Pd(0) species. rsc.orgnih.gov Another study on the palladium-catalyzed reaction of arylboronic acids with bromodifluoroacetate suggests a difluorocarbene pathway, which is less common in these types of transformations. acs.org

In some cases, the reaction may proceed through a Pd(II)/Pd(IV) catalytic cycle, although a Ni(I)/Ni(III) process has also been proposed for nickel-catalyzed versions of this transformation. rsc.org

Boronic Ester Exchange Dynamics in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) utilizes reversible reactions to create adaptable and responsive materials. Boronic esters are prominent in this field due to their dynamic nature, readily undergoing exchange reactions under specific conditions. mdpi.com

Hydrolysis and Re-esterification Pathways

Boronic acids, including this compound, can reversibly form boronic esters with diols. mdpi.com The stability of these esters to hydrolysis varies. Acyclic boronic esters are generally hydrolytically unstable, while cyclic five- and six-membered esters formed with 1,2- and 1,3-diols, respectively, are significantly more stable. mdpi.com

The equilibrium between the boronic acid and the boronic ester can be influenced by factors such as pH, the presence of water, and the nature of the diol. rsc.org For instance, in the presence of water, boronic esters can hydrolyze back to the constituent boronic acid and diol. This process is reversible, and the ester can be reformed upon removal of water or a change in reaction conditions.

This dynamic equilibrium is the foundation of their use in self-healing materials and dynamic combinatorial libraries. mdpi.comrsc.org The exchange between boronic esters can occur through transesterification, where an alcohol displaces another from the boron center, or through a metathesis reaction. mdpi.com The kinetics and thermodynamics of these exchange reactions can be tuned, making boronic esters versatile building blocks for dynamic materials. mdpi.commdpi.com

Transesterification Processes

Transesterification is a fundamental process for boronic acids, enabling the interchange of the diol group of a boronic ester. This is particularly important for activating or protecting the boronic acid moiety. Alkylboronic acids are often stored and handled as their more stable pinacol (B44631) esters. However, for certain reactions, conversion to a more reactive or functionally distinct ester is necessary.

The transesterification of an alkylpinacolyl boronate ester, such as the pinacol ester of this compound would likely be, can be efficiently achieved. One common method involves reaction with diethanolamine (B148213) (DEA). acs.org This reaction proceeds through the formation of a tetracoordinate sp³-hybridized boron-DEA adduct, which often precipitates from the reaction mixture, facilitating its isolation. acs.org Subsequent hydrolysis of this adduct under acidic conditions yields the free boronic acid. acs.org This two-step sequence offers a mild and effective way to deprotect alkylboronic esters, tolerating a variety of functional groups. acs.org

Another key transesterification strategy involves the in-situ conversion of stable and less reactive pinacol esters into more reactive catechol esters. chemrxiv.org This can be catalyzed by an acid and driven by the use of a catechol boronic ester, such as catechol methyl borate (B1201080). chemrxiv.org This in-situ transesterification is a crucial first step in several radical-based deboronative functionalization reactions. chemrxiv.org The general mechanism for an acid-catalyzed transesterification involves protonation of an oxygen atom on the pinacol group, followed by nucleophilic attack of the incoming diol (e.g., catechol) on the boron atom.

A DFT study on the alcoholysis of an alkenylboroxine, a related process, revealed that the reaction is facilitated by a second alcohol molecule acting as a proton shuttle, proceeding through a six-membered transition state. acs.org A similar mechanism can be envisioned for the transesterification of this compound esters.

Table 1: Methods for Transesterification of Alkylboronic Esters

MethodReagentProductKey Features
DeprotectionDiethanolamine (DEA) followed by acid hydrolysisFree boronic acidMild conditions, precipitation of intermediate, high yields. acs.org
ActivationCatechol methyl borate (MeO-Bcat) with acid catalystCatechol boronate esterIn-situ generation of more reactive esters for subsequent reactions. chemrxiv.org

Metathesis of Boronic Esters

Metathesis of boronic esters is a reshuffling reaction where the boronic acid and diol components of two different boronic esters exchange. This process is particularly relevant in the field of dynamic covalent chemistry and materials science, such as in the formation of vitrimers. While extensively studied for arylboronic esters, the metathesis of simple alkylboronic esters is less documented.

The mechanism of boronic ester metathesis is believed to proceed without a catalyst, through a direct exchange pathway. For arylboronic esters, this has been shown to follow second-order kinetics. organicreactions.org It is plausible that alkylboronic esters, including derivatives of this compound, would undergo a similar exchange, although the kinetics and equilibrium would be influenced by the nature of the alkyl group.

In the context of more complex transformations, such as ring-closing metathesis for the synthesis of cyclic alkenylboronic acids, the boronic ester moiety is generally a spectator group. wiley-vch.de However, the term metathesis can also refer to σ-bond metathesis, a mechanism implicated in some borylation reactions. unibe.ch

Due to the limited specific data on the metathesis of simple alkylboronic esters, a detailed mechanistic discussion for this compound is speculative. However, based on the principles of boronic ester chemistry, an equilibrium-driven exchange of the methoxyethyl group and the diol moieties between two different ester molecules would be the expected outcome.

Ipso-Hydroxylation Mechanisms for Alcohol Synthesis from Boronic Acids

The ipso-hydroxylation of organoboronic acids is a valuable transformation that replaces a carbon-boron bond with a carbon-oxygen bond, providing a direct route to phenols from arylboronic acids and, analogously, to alcohols from alkylboronic acids.

For alkylboronic acids, this oxidative hydroxylation can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) being one of the most common. mdpi.com The reaction is often performed in an aqueous medium and can be catalyzed by acids or other species. A proposed general mechanism for the hydroxylation of an organoboronic acid (RB(OH)₂) with H₂O₂ involves the following steps:

Formation of a boronate-peroxide adduct: The boronic acid reacts with the hydroperoxide anion (OOH⁻), which is more nucleophilic than H₂O₂, to form a tetracoordinate boronate intermediate, [RB(OH)₃]⁻. In the presence of H₂O₂, this intermediate would be [RB(OH)₂(OOH)]⁻.

1,2-Migration: The alkyl group (R) migrates from the boron atom to the adjacent oxygen atom of the peroxide moiety. This is the key rearrangement step, leading to the formation of a borate ester, ROB(OH)₂.

Hydrolysis: The resulting borate ester is then hydrolyzed to yield the corresponding alcohol (ROH) and boric acid (B(OH)₃).

Recent research has demonstrated efficient methods for this transformation. For instance, an organocatalytic system using citric acid in water at room temperature has been shown to effectively convert various alkylboronic acids to their corresponding alcohols in high yields using H₂O₂ as the oxidant. mdpi.com Another approach involves an electromediated aerobic ipso-hydroxylation, where superoxide (B77818) anions play a key role in the oxidation process. rsc.org Hypervalent iodine(III) reagents have also been reported to catalyze the ipso-hydroxylation of both aryl- and alkylboronic acids and their esters. iitrpr.ac.in

Table 2: Conditions for Ipso-Hydroxylation of Alkylboronic Acids

Catalyst/MediatorOxidantSolventKey Features
Citric Acid (0.1 mol%)H₂O₂WaterGreen, mild conditions, high yields. mdpi.com
ElectromediatedAir (O₂)Not specifiedUtilizes superoxide anions. rsc.org
Hypervalent Iodine(III)Not specifiedNot specifiedCatalytic conversion of acids and esters. iitrpr.ac.in

Electrophilic Borylation Reaction Pathways

Electrophilic borylation is a fundamental method for the formation of carbon-boron bonds. In the context of arenes, this typically involves an electrophilic aromatic substitution (SₑAr) mechanism where a highly electrophilic boron species attacks the electron-rich aromatic ring. rsc.org

However, when considering the formation of alkylboronic acids like this compound, the relevant pathways are generally not the direct electrophilic borylation of an alkane, which is a challenging and uncommon transformation. Instead, the discussion of borylation pathways for alkylboronic acids typically revolves around their synthesis from alkyl precursors.

Modern methods for synthesizing alkylboronic esters often proceed through radical intermediates or transition-metal-catalyzed cross-coupling reactions, rather than a direct electrophilic attack by a boron reagent on a C-H bond. For instance:

Radical Borylation: Alkyl halides (iodides, bromides, and even chlorides) can be converted to the corresponding alkylboronic esters using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). These reactions can be initiated by light (photochemical methods) or proceed through a single-electron transfer (SET) mechanism, often without the need for a transition metal. pku.edu.cnacs.org The key intermediate is an alkyl radical, which is then trapped by the diboron species.

Transition-Metal-Catalyzed Borylation: A variety of transition metals, including palladium, copper, and iron, catalyze the cross-coupling of alkyl halides with diboron reagents. pku.edu.cn These methods offer excellent functional group tolerance and provide a reliable route to primary and secondary alkylboronic esters. organic-chemistry.org

The direct use of an alkylboronic acid or its derivative as an electrophilic borylating agent is not a common reaction pathway. Boronic acids themselves are Lewis acids, but they are not typically strong enough electrophiles to borylate unactivated C-H bonds. The generation of highly electrophilic borenium cations, often from borane (B79455) precursors, is usually required for direct C-H borylation. rsc.org Therefore, the synthesis of this compound would most likely be achieved via hydroboration of 2-methoxyethene or through the borylation of a (2-methoxyethyl)halide precursor.

Applications of 2 Methoxyethyl Boronic Acid in Advanced Research Fields

Reagent in Advanced Organic Synthesis

Boronic acids are foundational reagents in modern organic synthesis, primarily due to their stability, low toxicity, and diverse reactivity. nih.gov They are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, which is a critical step in assembling complex molecular structures.

Construction of Complex Molecular Frameworks

The foremost application of boronic acids in constructing molecular frameworks is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction forms a carbon-carbon single bond by coupling an organoboron compound with an organohalide. illinois.edu As an alkylboronic acid, (2-Methoxyethyl)boronic acid can theoretically participate in such reactions to introduce the 2-methoxyethyl group into a larger molecule.

Below is a representative table of conditions for a generic Suzuki-Miyaura coupling, illustrating the typical components involved in such a transformation where a compound like this compound could be used.

ComponentExampleRole
Boronic Acid/Ester R-B(OH)₂ (e.g., this compound)Source of the organic group to be transferred
Organohalide Ar-X (e.g., Aryl bromide, iodide)Electrophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Facilitates the catalytic cycle
Base Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation
Solvent Toluene (B28343), Dioxane, THF, Water mixturesMedium for the reaction

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and natural products. researchgate.net Boronic acids and their derivatives are valuable precursors for synthesizing these structures. aablocks.com They can be used in cross-coupling reactions to attach side chains to pre-existing heterocyclic rings or to construct the rings themselves. researchgate.net

For particularly unstable heterocyclic boronic acids, such as certain 2-pyridyl boronic acids, stable surrogates like N-methyliminodiacetic acid (MIDA) boronates are often employed. nih.gov These MIDA boronates protect the boronic acid group, allowing it to be compatible with a wider range of chemical transformations before being used in a final cross-coupling step. nih.gov While direct examples involving this compound are not prominent, its conversion to a more stable boronate ester could facilitate its use in the multi-step synthesis of complex heterocyclic systems. scielo.org.mx

Formation of Functionalized Difluoromethylated Arenes

The difluoromethyl group (–CF₂H) is a valuable substituent in pharmaceutical and agrochemical design, as it can act as a bioisostere for hydroxyl, thiol, or amine groups and enhance properties like metabolic stability and lipophilicity. colostate.edu A novel strategy for introducing this group into aromatic rings (arenes) involves a process known as 1,2-boronate migration. colostate.edu

This metal-free method utilizes an aryl boronic ester, which reacts with a difluoromethylating reagent. The process leads to the migration of the aryl group from the boron atom to the difluoromethyl carbon, ultimately forming the desired difluoromethylated arene. colostate.edu Although this methodology is generally applied to aryl boronic esters, it highlights the advanced chemical transformations that organoboron compounds can undergo. nih.govresearchgate.net The application of this concept could potentially be extended to functionalize molecules containing the this compound moiety in a broader synthetic context.

Role in Catalysis

Beyond their role as stoichiometric reagents, boronic acids are emerging as effective organocatalysts. rsc.org Their ability to form reversible covalent bonds with hydroxyl groups allows them to activate substrates under mild conditions, avoiding the need for harsh reagents. rsc.org

Catalytic Utility in Polymerization Reactions

Boronic acids and their derivatives can act as catalysts or cross-linking agents in polymerization. mdpi.com They can facilitate condensation reactions to form polyesters from monomers containing hydroxyl and carboxylic acid groups. nih.gov For example, boronic ester bonds can be formed by the condensation of boronic acids with compounds containing hydroxyl groups, a process that is often reversible and responsive to stimuli like pH or temperature. mdpi.com This dynamic covalent chemistry is useful in creating self-healing polymers and hydrogels. mdpi.com While boric acid itself has been used, functionalized boronic acids can be incorporated into polymer chains to impart specific properties. utwente.nl The manipulation of boronic ester equilibria can also provide a method for the controlled oligomerization of certain substrates. nih.govnih.gov

Catalysis in Fine Chemical Synthesis

In fine chemical synthesis, boronic acids can catalyze a variety of transformations. researchgate.netecampus.com Boronic acid catalysis (BAC) can activate carboxylic acids for the direct formation of amides, a fundamental reaction in chemistry. rsc.org They can also activate alcohols to generate carbocation intermediates, which can then participate in reactions like Friedel-Crafts alkylations. rsc.org This catalytic activity stems from the Lewis acidic nature of the boron atom. nih.gov The use of boronic acids as catalysts promotes atom economy and often allows for milder reaction conditions compared to traditional methods. rsc.org

Multicomponent Petasis Reactions with Boronic Acids

The Petasis reaction is a versatile multicomponent reaction that couples a boronic acid, an amine, and a carbonyl compound to synthesize substituted amines, including α-amino acids. This reaction is valued in medicinal chemistry and materials science for its ability to create diverse molecular scaffolds under mild conditions. The scope of the reaction is broad, accommodating a wide variety of organoboronic acids, including aryl and vinyl boronic acids. However, no literature was found that documents the use of this compound as the boronic acid component in a Petasis reaction.

Development of Advanced Materials

Boronate Ester Hydrogels for Stimuli-Responsive Systems

Boronic acids are known to form reversible covalent bonds with diols, creating boronate esters. This dynamic chemistry is widely used to form the crosslinks in hydrogels. These hydrogels can be "stimuli-responsive," meaning their properties, such as swelling or degradation, can change in response to environmental cues like pH or the presence of sugars (which are diol-rich molecules). This responsiveness makes them valuable for applications like controlled drug delivery and biosensing. The specific synthesis and properties of a hydrogel using this compound as a crosslinking agent have not been described in the available literature.

Dynamic Covalent Networks and Vitrimers

The reversible nature of boronate ester bonds also allows for their incorporation into dynamic covalent networks and a special class of polymers known as vitrimers. Vitrimers behave like solid thermosets at service temperatures but can be reprocessed and reshaped like thermoplastics at elevated temperatures due to the bond exchange within the network. The kinetics of the boronate ester exchange can be tuned by altering the chemical structure of the boronic acid or the diol. Research on vitrimers has explored various boronic acids, but studies specifically employing this compound were not found.

Chemical Biology and Biomedical Research (Focus on Chemical Probes and Tools)

Molecular Recognition and Sensing Strategies

The ability of boronic acids to bind with diols forms the basis of their use in molecular recognition and sensing, particularly for carbohydrates. This interaction is leveraged to create chemical probes and sensors that can detect the presence and concentration of specific sugars or other diol-containing biomolecules. These tools are critical in diagnostics, such as monitoring glucose levels.

Interaction with Saccharides and Glycoproteins for Separation and Detection

Boronic acid-based materials are extensively used for the affinity separation and detection of saccharides and glycoproteins. By immobilizing boronic acids on surfaces or nanoparticles, researchers can selectively capture these biomolecules from complex biological samples for analysis or purification. The strength and selectivity of this interaction can be tailored by modifying the structure of the boronic acid. Despite the broad interest in this area, there is no specific data on the use of this compound for these applications.

Fluorescent Probes for Biological Analytes (e.g., NADH)

The development of sensitive and selective fluorescent probes for important biological analytes is a key area of research. Nicotinamide adenine (B156593) dinucleotide (NADH) is a crucial coenzyme in cellular metabolism, and its concentration can be an indicator of cellular health and metabolic status. Boronic acids have been incorporated into fluorescent probes to enhance their performance in detecting such complex biomolecules. nih.gov

Inspired by enzyme-catalyzed reactions, a novel strategy involves a two-step sensing mechanism where a boronic acid moiety is introduced into a fluorescent probe to bind with the target analyte, thereby accelerating the sensing process. nih.gov This approach has been successfully applied to create a "turn-on" fluorescent probe for NADH. The inclusion of a boronic acid group in the probe's structure leads to a significant improvement in sensitivity and selectivity for NADH, even in the absence of enzymes. nih.gov Research has demonstrated that such probes can achieve a low detection limit, for instance, 0.084 μM. nih.gov Furthermore, modifications to the boronic acid component can adapt the probe for use in physiological conditions (pH 7.4). nih.gov These bio-inspired fluorescent probes have proven effective for quantifying NADH levels in commercial products and for visualizing intracellular NADH in live cell imaging, offering powerful tools for studying the roles of NADH in biological systems. nih.gov

While specific studies detailing the use of this compound in this context are not prevalent, the methoxyethyl group could potentially influence the probe's solubility and cell permeability, further enhancing its utility in biological imaging.

Boronate-Based Probes for Biological Oxidants (e.g., Peroxynitrite, Hydroperoxides)

Boronic acids and their derivatives are highly effective in the design of fluorescent probes for the detection and quantification of biological oxidants like peroxynitrite (ONOO⁻) and various hydroperoxides. nih.govnih.govresearchgate.net These reactive oxygen and nitrogen species (RONS) are implicated in a range of physiological and pathological processes. The fundamental principle behind these probes is the oxidative conversion of a boronate group into a hydroxyl group, which in turn modulates the fluorescence of a reporter molecule. rsc.org

Boronates react with peroxynitrite at a rate that is nearly a million times faster than their reaction with hydrogen peroxide, which allows for a high degree of selectivity. nih.gov This rapid and direct reaction makes boronate-containing fluorogenic compounds excellent tools for real-time monitoring of peroxynitrite generation in cellular environments. nih.gov For instance, these probes have been used to monitor the formation of peroxynitrite in activated macrophages. nih.gov

The general mechanism involves the nucleophilic attack of the oxidant on the electron-deficient boron atom of the boronic acid. This leads to the formation of an unstable intermediate that rearranges to produce a phenolic product and boric acid, a process that can trigger a significant change in fluorescence ("off-on" response). rsc.org The incorporation of a this compound moiety into such a probe could modulate its reactivity and spectroscopic properties, potentially fine-tuning its sensitivity and selectivity for specific biological oxidants.

Probe TypeTarget AnalyteGeneral Mechanism
Boronate-based fluorescent probeNADHBoronic acid binds to NADH, accelerating a reaction that produces a fluorescent signal.
Boronate-based fluorescent probePeroxynitrite, HydroperoxidesOxidation of the boronate group to a hydroxyl group by the analyte, leading to a change in fluorescence.

Bioconjugation Strategies for Therapeutic Applications

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful strategy for creating novel therapeutics with enhanced properties. semanticscholar.orgrsc.orgnih.gov Boronic acids are valuable reagents in this field due to their ability to form reversible covalent bonds with diols, which are present in many biomolecules such as sugars and glycoproteins. nih.gov

This reversible nature of boronate ester formation allows for the creation of stimuli-responsive bioconjugates that can release a therapeutic payload under specific physiological conditions, such as changes in pH. semanticscholar.org Boronic acids can be used as:

Bioconjugation warheads: To attach a payload to a biomolecule.

Linker components: As part of the bridge connecting the payload and the biomolecule.

Functional payloads: Where the boronic acid moiety itself has therapeutic activity. semanticscholar.org

The versatility of boronic acids in bioconjugation extends to their use in creating stable linkages as well, expanding the toolkit of bioorthogonal chemistry. nih.gov While specific examples using this compound are not extensively documented, its chemical structure is amenable to these strategies. The methoxyethyl group could provide improved solubility and pharmacokinetic properties to the resulting bioconjugate.

Targeted Biologic Delivery Systems (e.g., Protein Toxins)

A major challenge in drug delivery is ensuring that therapeutic agents reach their target cells while minimizing off-target effects. Boronic acids offer a unique strategy for targeted delivery by interacting with the dense layer of polysaccharides, known as the glycocalyx, that coats the surface of mammalian cells. nih.gov This interaction is based on the formation of reversible covalent boronate esters with the 1,2- and 1,3-diols of the cell-surface saccharides. nih.gov

This boronate-mediated approach can enhance the cytosolic delivery of macromolecular drugs, such as protein toxins. nih.gov By conjugating boronic acids to a protein, the construct can be targeted to the cell surface, facilitating its uptake. This strategy is particularly promising for the delivery of ribosome-inactivating proteins like saporin, which are highly potent but have poor cell permeability. mdpi.com

Researchers have demonstrated that linking a boronic acid to a protein via a linker that can be cleaved inside the cell allows for the "traceless" delivery of the native protein. nih.gov For example, benzoxaborole, a type of boronic acid with high affinity for glycopyranosides, has been used in such delivery systems. nih.gov The this compound moiety, with its specific steric and electronic properties, could be employed to modulate the affinity and selectivity of these delivery systems for the glycocalyx of target cells, potentially improving the therapeutic window of potent protein toxins.

ApplicationRole of Boronic AcidPotential Influence of (2-Methoxyethyl) Group
Enzyme InhibitionInteracts with the active site of enzymes like HDACs.Modulate binding affinity and selectivity.
BioconjugationForms reversible or stable linkages with biomolecules.Improve solubility and pharmacokinetics.
Targeted DeliveryBinds to cell surface glycocalyx to enhance drug uptake.Influence affinity and selectivity for target cells.

Molecular Tools for Investigating Biological Systems (e.g., Purine (B94841) Derivatives)

The synthesis and study of modified nucleosides, such as purine derivatives, are crucial for understanding various biological processes and for the development of therapeutic agents. The introduction of specific chemical groups can alter the biological activity and properties of these molecules.

Research in this area includes the synthesis of 2'-O-(2-Methoxyethyl)-purine derivatives. researchgate.net This specific modification involves the alkylation of adenosine (B11128) or 2-aminoadenosine (B16350) with a reagent that introduces the 2-methoxyethyl group at the 2'-hydroxyl position of the ribose sugar. While this work focuses on the synthesis of the purine derivative itself rather than the direct application of this compound as a tool, it highlights the importance of the methoxyethyl moiety in modifying biological molecules. Boronic acids, in general, are used in synthetic organic chemistry, for example, in Suzuki-Miyaura coupling reactions, to create complex organic molecules, including modified nucleosides.

Computational and Theoretical Investigations of 2 Methoxyethyl Boronic Acid Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of boronic acid systems. These studies explore the molecule's electronic landscape to understand its stability, reactivity, and potential for interaction.

Density Functional Theory (DFT) Calculations for Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used for the geometry optimization of boronic acid derivatives. researchgate.neticm.edu.pl This process determines the lowest-energy three-dimensional arrangement of atoms in the molecule. A common and robust approach involves using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. mdpi.comdergipark.org.tr This is typically paired with a basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p), which includes polarization and diffuse functions to accurately model the electronic distribution, particularly around the boron and oxygen atoms. dntb.gov.uaepstem.netresearchgate.net For instance, DFT calculations on (m-Carbamoylphenyl) boronic acid at the B3LYP/6-311+G(2d,p) level were used to determine its optimized structure, finding a key B-C bond length of 1.5674 Å. epstem.net Such calculations for (2-Methoxyethyl)boronic acid would similarly predict its stable conformation and key geometric parameters.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and kinetic stability. dergipark.org.trmalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

For many boronic acid derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is centered around the electron-deficient boron atom and its p-orbital. DFT calculations are routinely used to determine the energies of these orbitals. For example, a study on 3-Chlorophenyl boronic acid calculated a HOMO-LUMO gap of 5.768 eV, suggesting significant stability. researchgate.net Analysis of various aryl boronic acid derivatives shows that substituents on the aromatic ring can modulate the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net

Table 1: Calculated FMO Energies and Energy Gaps for Representative Boronic Acid Derivatives.
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
(m-Carbamoylphenyl) boronic acidB3LYP/6-311+G(2d,p)-7.15-1.565.59 epstem.net
3-Chlorophenyl boronic acidB3LYP/6-311++G(d,p)-7.012-1.2445.768 researchgate.net
3-Bromophenylboronic acidB3LYP/6-31G(d,p)-7.07-1.465.61 researchgate.net

Calculation of Quantum Chemical Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to further quantify reactivity. dergipark.org.trepstem.net These descriptors provide a conceptual framework for understanding global chemical reactivity.

Chemical Hardness (η): Defined as half of the HOMO-LUMO gap, η = (ELUMO - EHOMO) / 2. It measures the molecule's resistance to changes in its electron distribution.

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): Defined as ω = μ² / (2η). This index quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

These parameters have been calculated for various boronic acids to compare their reactivity profiles. dergipark.org.trepstem.net

Table 2: Calculated Quantum Chemical Descriptors for (m-Carbamoylphenyl) boronic acid. epstem.net
DescriptorValue
Ionization Energy (I)7.15 eV
Electron Affinity (A)1.56 eV
Chemical Hardness (η)2.795 eV
Chemical Potential (μ)-4.355 eV
Electrophilicity Index (ω)3.39 eV

Mechanistic Computational Modeling

Computational modeling is indispensable for elucidating the step-by-step pathways of chemical reactions involving boronic acids. These studies help identify intermediates and transition states, providing a detailed picture of how reactions occur. montclair.edu

Elucidation of Reaction Pathways for Catalytic and Exchange Processes

Boronic acids are key participants in numerous catalytic reactions, most notably the Suzuki-Miyaura cross-coupling. mdpi.com Computational studies have been instrumental in mapping the catalytic cycle, including steps like oxidative addition, transmetalation, and reductive elimination. montclair.edu DFT calculations help determine the activation energies for each step, identifying the rate-determining step and providing insights into how catalysts and substituents influence reaction efficiency. montclair.edunih.gov

Beyond cross-coupling, the mechanisms of other processes, such as boronic acid-catalyzed reactions and protodeboronation (a common side reaction), have been investigated. researchgate.netnih.gov For example, a detailed computational study on the protodeboronation of 50 different boronic acids used DFT to calculate the characteristic energy differences for seven distinct mechanistic pathways, creating an algorithm to predict reaction rates. nih.gov Similarly, the role of boronic acids as biomimetic catalysts for CO2 hydration has been explored, with DFT calculations revealing the free energy landscapes of the reaction. rsc.org

Simulation of Boronate Ester Exchange Mechanisms

This compound, like other boronic acids, can reversibly form boronate esters with diols. This dynamic covalent chemistry is the basis for applications in self-healing materials and sensors. mdpi.comnsf.gov The mechanism of boronate ester exchange is crucial for controlling the properties of these materials, and computational modeling has been vital in understanding it. rsc.orgrsc.org

Studies have investigated several possible exchange pathways, including:

Hydrolysis and re-esterification: The boronate ester hydrolyzes to the boronic acid and diol, which then re-form a new ester. rsc.org

Transesterification: An external alcohol or diol directly attacks the boron center. researchgate.net

Metathesis: A direct exchange reaction between two boronate esters. mdpi.comrsc.org

Recent computational work combining DFT with experimental studies has sought to distinguish between these mechanisms. rsc.orgrsc.org For the exchange of dioxaborinanes (six-membered ring boronic esters), DFT calculations suggested two plausible pathways: a direct metathesis mechanism and a more favorable nucleophile-mediated pathway where species like water or methanol (B129727) accelerate the exchange by facilitating a ring-opening step. rsc.orgrsc.org These computational models calculate the energy barriers for the transition states of each proposed step, revealing the most likely reaction coordinate. rsc.orgrsc.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
(m-Carbamoylphenyl) boronic acid
1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole
2-Methoxy phenylboronic acid
3-Bromophenylboronic acid
3-Chlorophenyl boronic acid
4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole
Catecholborane
Phenylboronic acid
Water

Molecular Docking and Virtual Screening in Inhibitor Design

Computational techniques such as molecular docking and virtual screening have become instrumental in the discovery of novel therapeutic agents, including those based on boronic acids. sci-hub.senih.gov These methods allow for the rapid, in silico assessment of large libraries of compounds for their potential to bind to a biological target, thereby prioritizing candidates for synthesis and experimental testing. nih.govnih.gov Boronic acids are particularly interesting candidates for inhibitor design due to their ability to form reversible covalent bonds with nucleophilic residues, such as serine or threonine, commonly found in the active sites of enzymes like proteases and β-lactamases. sci-hub.semdpi.comnih.gov

A notable example involves a derivative of this compound, specifically [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid. This compound was identified through virtual screening as a potential inhibitor of histone deacetylase (HDAC) from the fungus Magnaporthe oryzae. informaticsjournals.co.in In these computational studies, the compound demonstrated significant binding affinity for the target enzyme, MoRPD3. Molecular docking simulations predicted a favorable binding energy, suggesting it could be an effective inhibitor. informaticsjournals.co.in

Subsequent in vitro testing confirmed the predictions from the virtual screen. The [2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acid showed potent inhibition of the fungal HDAC, highlighting the power of computational screening to identify promising and structurally novel inhibitor scaffolds. informaticsjournals.co.in The success of these predictions validates the use of hierarchical virtual screening protocols, which often include both noncovalent and covalent docking steps, to efficiently parse vast chemical libraries. nih.gov

Table 1: Comparative Docking Scores of Boronic Acid Derivatives

CompoundTarget EnzymeDocking Score (kcal/mol)Reference
[2-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acidMoRPD3 (HDAC)-8.7 informaticsjournals.co.in
[4-[[4-(2-methoxyethyl) phenoxy] methyl] phenyl] boronic acidMoRPD3 (HDAC)-8.5 informaticsjournals.co.in
Trichostatin A (known inhibitor)MoRPD3 (HDAC)-7.9 informaticsjournals.co.in
2-Methoxy phenylboronic acid (2MEPBA)Periplasmic Protein (2IPM)-4.96 informaticsjournals.co.in

Conformational Analysis and Non-Covalent Interactions

The biological activity and physicochemical properties of this compound are deeply influenced by its three-dimensional structure and its capacity to engage in various non-covalent interactions. Conformational analysis, the study of the different spatial arrangements (conformers) of a molecule, is crucial for understanding its behavior. epstem.net For this compound, rotation around the C-C, C-O, and C-B single bonds gives rise to multiple conformers with different energy levels.

The flexibility of the 2-methoxyethyl chain allows the molecule to adopt various shapes, from extended conformations to more collapsed forms. These conformational preferences are governed by a delicate balance of steric and electronic effects. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and polar-π interactions, play a pivotal role in stabilizing specific conformers and mediating intermolecular associations. acs.orgdiva-portal.org The interplay of these forces is fundamental to processes ranging from crystal packing to binding within a protein's active site. diva-portal.orgnih.gov DFT (Density Functional Theory) calculations are a powerful tool for investigating the potential energy surface of such molecules, identifying the most stable conformers, and quantifying the energetic barriers between them. epstem.netbiorxiv.org

Recent computational and experimental studies have highlighted the significant role of polar-π interactions and solvation in the stabilization of boronic acids and their corresponding boronate anions. ru.nlresearchgate.net Polar-π interactions occur between a polar group (like the B(OH)₂) and an electron-rich π-system (such as an aromatic ring). ru.nld-nb.info In specially designed systems with flanking aromatic rings, these through-space interactions can stabilize the boronic acid and, more significantly, the boronate form. ru.nlresearchgate.net The strength of this stabilization is influenced by the electronic character of the aromatic ring; electron-withdrawing groups on the ring can enhance the stabilizing interaction with the boronate. ru.nld-nb.info

Solvation plays a critical, and sometimes counteracting, role. ru.nl The charged boronate form is generally much more stabilized by solvation in polar solvents like water than the neutral boronic acid. ru.nl However, this stabilization effect can be modulated by substituents on nearby aromatic rings. For instance, electron-withdrawing groups on an adjacent ring can lead to a less pronounced solvation stabilization of the boronate. ru.nl This creates a complex interplay where the intrinsic stabilization from polar-π interactions in the gas phase can be offset by differential solvation energies in solution. ru.nl This balance ultimately dictates the compound's effective Lewis acidity (pKa) in aqueous environments. ru.nlresearchgate.net The solubility of the boronic acid itself is a major factor in its reactivity, with different solvents significantly affecting reaction outcomes.

Table 2: Factors Influencing Boronic Acid Stabilization

FactorEffect on Neutral Boronic AcidEffect on Anionic BoronateKey ObservationReference
Polar-π InteractionSlightly destabilizing or weakly stabilizingStrongly stabilizing, enhanced by electron-withdrawing groups on π-systemThrough-space interaction stabilizes the conjugate base. ru.nlresearchgate.net
Solvation (in Water)Moderately stabilizedStrongly stabilized due to chargeDifferential solvation between the acid and its conjugate base is a major determinant of pKa. ru.nl
Intramolecular H-BondingCan stabilize specific conformersCan stabilize the tetrahedral boronate form, increasing acidityOccurs with ortho-substituents like -OR, -CHO. mdpi.com

Hydrogen bonding is a defining characteristic of boronic acids and is central to their role in supramolecular chemistry and crystal engineering. diva-portal.org The boronic acid functional group, -B(OH)₂, is an excellent hydrogen bond donor and can also act as an acceptor. diva-portal.org This dual nature allows boronic acid derivatives to form robust and predictable hydrogen-bonded assemblies. diva-portal.org

A prevalent structural motif in the solid state of simple arylboronic acids is the formation of a cyclic, hydrogen-bonded homodimer. cdnsciencepub.comwiley-vch.de In this arrangement, two boronic acid molecules associate through two O-H···O hydrogen bonds, creating a stable eight-membered ring. cdnsciencepub.com These dimeric units can then be further linked into extended one-, two-, or three-dimensional networks through additional hydrogen bonds. cdnsciencepub.comwiley-vch.de

In derivatives like this compound, the presence of the ether oxygen introduces an additional hydrogen bond acceptor site. This can lead to more complex and varied hydrogen-bonding patterns. For example, studies on the closely related (2-Methoxy-3-pyridyl)boronic acid show that molecules are linked by both O-H···N and C-H···O intermolecular bonds, resulting in the formation of infinite chains. informaticsjournals.co.in Water molecules can also be incorporated into the crystal lattice, acting as bridges that further connect the boronic acid molecules and optimize other non-covalent interactions, such as π-π stacking. acs.org The ability of boronic acids to form these diverse and directional hydrogen-bonding networks makes them valuable building blocks for the rational design of ordered materials. acs.org

Table 3: Common Hydrogen Bonds in Boronic Acid Crystal Structures

Hydrogen Bond TypeDescriptionStructural ImplicationExample Compound(s)Reference
(B)O-H···O(B)Interaction between hydroxyl groups of two boronic acid molecules.Forms characteristic cyclic homodimers.Phenylboronic acid cdnsciencepub.comwiley-vch.de
(B)O-H···NBoronic acid hydroxyl group donates to a nitrogen acceptor (e.g., pyridine).Key interaction in co-crystals with nitrogenous bases.(2-Methoxy-3-pyridyl)boronic acid informaticsjournals.co.in
C-H···OWeak hydrogen bond from an aromatic or alkyl C-H to a boronic acid or ether oxygen.Contributes to the stability of the overall 3D packing.(2-Methoxy-3-pyridyl)boronic acid informaticsjournals.co.in
(B)O-H···O(Water)Boronic acid donates a hydrogen to a water molecule.Incorporation of solvent molecules to bridge larger structures.Boronic acid/4,4'-Bipyridine co-crystals acs.org

Advanced Analytical Methodologies for 2 Methoxyethyl Boronic Acid Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating (2-Methoxyethyl)boronic acid from impurities and related compounds. The choice between liquid and gas chromatography often depends on the volatility and thermal stability of the analyte and its derivatives.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) stands out for its significant improvements in resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comijpcbs.com By utilizing columns packed with sub-2 µm particles, UPLC systems can operate at higher pressures, leading to faster and more efficient separations. ijsrtjournal.combiomedres.us This is particularly advantageous for the analysis of boronic acids, where rapid analysis can minimize on-column degradation. researchgate.net

For the purity assessment of this compound, a reversed-phase UPLC method is often employed. The separation is typically achieved on a C18 column. scirp.orgscirp.org The use of a high-strength silica (B1680970) (HSS) or bridged ethyl siloxane/silica hybrid (BEH) column can provide enhanced stability and peak shape. biomedres.us A gradient elution with a mobile phase consisting of an aqueous component (often with a pH modifier like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the target compound from its potential impurities. google.com The reduced analysis time offered by UPLC is a significant advantage, potentially decreasing run times by up to 90% compared to conventional HPLC. ijsrtjournal.com

Table 1: Typical UPLC Parameters for this compound Analysis

ParameterValue
Column Acquity UPLC CSH C18 (100 mm × 2.1 mm, 1.7 µm) google.com
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile google.com
Flow Rate 0.6 mL/min google.com
Column Temperature 40 °C scirp.org
Injection Volume 1-5 µL
Detector UV (220 nm) or Mass Spectrometer

Gas Chromatography (GC) for Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and polar nature. Therefore, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. chromatographyonline.com Common derivatization strategies for boronic acids involve the formation of cyclic esters with diols, such as 1,3-propanediol, or conversion to trimethylsilyl (B98337) (TMS) esters. researchgate.netmdpi.com

Once derivatized, the resulting compound can be analyzed on a capillary GC system, often equipped with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. researchgate.net The choice of the stationary phase for the GC column is critical for achieving good separation. A mid-polarity phase is often suitable for these derivatives. This approach is particularly useful for detecting and quantifying volatile impurities that may not be amenable to LC analysis. chromatographyonline.com

Table 2: GC Conditions for the Analysis of Derivatized this compound

ParameterValue
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium nih.gov
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector FID or Mass Spectrometer nih.gov

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the structural confirmation and sensitive quantification of this compound. It is often coupled with a chromatographic inlet (LC-MS or GC-MS) to provide a high degree of selectivity and sensitivity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. researchgate.net When coupled with UPLC, ESI-MS allows for the direct analysis of the underivatized compound. scirp.orgscirp.org Boronic acids are typically analyzed in the negative ion mode, where they readily form the [M-H]⁻ ion. scirp.orgscirp.org This is because the boron atom can be attacked by a hydroxyl ion in solution, forming a boronate anion which is then detected by the mass spectrometer. The accurate mass measurement capabilities of modern mass spectrometers can be used to confirm the elemental composition of the molecule. uvic.ca

Tandem Quadrupole Mass Spectrometry (MS/MS) for High Sensitivity

For achieving high sensitivity and selectivity, tandem quadrupole mass spectrometry (MS/MS) is the technique of choice. bruker.com In an MS/MS experiment, the precursor ion (e.g., the [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. wikipedia.org This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection and quantification of trace levels of the analyte. proteomics.com.au This is particularly important for impurity profiling and in applications where low detection limits are required. scirp.org

Quantitative Analysis Approaches (e.g., Multiple Reaction Monitoring (MRM) Mode)

Multiple Reaction Monitoring (MRM) is a powerful quantitative technique performed on a tandem quadrupole mass spectrometer. wikipedia.orgproteomics.com.au For the quantification of this compound, at least one specific precursor-to-product ion transition is monitored. The intensity of the product ion signal is directly proportional to the concentration of the analyte over a certain range.

To perform a quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. An internal standard, a compound with similar chemical properties to the analyte, is often used to correct for variations in sample preparation and instrument response. The high specificity of MRM allows for accurate quantification even in complex matrices. scirp.org Research on other boronic acids has demonstrated that this method can achieve linearity over a wide concentration range with excellent correlation coefficients (>0.99) and good recoveries. scirp.orgscirp.org

Table 3: Illustrative MRM Parameters for this compound Quantification

ParameterThis compound
Ionization Mode Negative ESI scirp.orgscirp.org
Precursor Ion (m/z) 103.06 (Calculated for [C3H9BO3-H]⁻)
Product Ion (m/z) Hypothetical fragments (e.g., 59.0, 71.0)
Collision Energy (eV) Optimized for specific transition
Dwell Time (ms) 100-200

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure, connectivity, and chemical environment can be obtained.

A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a comprehensive picture of the this compound structure.

Proton (¹H) NMR: The ¹H NMR spectrum is used to identify the hydrogen atoms within the molecule. For this compound, distinct signals corresponding to the methoxy (B1213986) (CH₃O-), the methylene (B1212753) adjacent to the oxygen (-OCH₂-), the methylene adjacent to the boron (-CH₂B), and the hydroxyl groups on the boron atom (-B(OH)₂) are expected. The integration of these signals provides a ratio of the protons in each environment, confirming the compound's identity.

Carbon (¹³C) NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. Signals for the three distinct carbon environments—the methoxy carbon, the ethoxy methylene carbon, and the methylene carbon bonded to boron—are anticipated. A significant challenge in the ¹³C NMR of boronic acids is the detection of the carbon atom directly bonded to the boron atom. Boron isotopes (¹⁰B and ¹¹B) are quadrupolar nuclei, which can cause significant broadening of the signal of the directly attached carbon, sometimes to the point of it being indistinguishable from the baseline noise. rsc.org

Boron (¹¹B) NMR: ¹¹B NMR is particularly useful for studying boronic acids as it directly probes the boron atom. The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. For this compound, the boron atom is tricoordinate (sp² hybridized), which typically results in a broad signal in the downfield region of the spectrum, often around 30 ppm. nih.govsdsu.edu When the boronic acid binds to a diol or is in a basic solution, it converts to a tetracoordinate (sp³ hybridized) boronate species, causing a significant upfield shift in the ¹¹B NMR spectrum to a region between 3 and 15 ppm. researchgate.netwiley-vch.de This shift is a powerful indicator of binding events and can be used to study reaction mechanisms and determine pKa values. wiley-vch.de

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on the chemical structure and typical chemical shifts for similar functional groups.

NucleusGroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H -B(OH )_2Variable (broad)SingletChemical shift is concentration and solvent dependent; often exchanges with D₂O.
-OCH~3.3Singlet
-OCH ₂CH₂B-~3.6Triplet
-OCH₂CH ₂B-~1.0Triplet
¹³C -OC H₃~59
-OC H₂CH₂B-~75
-OCH₂C H₂B-~15 (broad)Signal may be very broad or unobservable due to quadrupolar relaxation from the adjacent boron atom. rsc.org
¹¹B B (OH)₂~30 (broad)SingletTypical for a tricoordinate (sp²) alkylboronic acid. nih.govsdsu.edu

Spectroscopic Methods for Mechanistic Insights (e.g., Fluorescence Spectroscopy in Probe Design)

Fluorescence spectroscopy is a highly sensitive technique that can be employed to study the mechanistic aspects of boronic acid interactions, particularly in the design of fluorescent probes for analytes like saccharides. The underlying principle involves coupling the boronic acid moiety to a fluorophore. nih.gov The boronic acid acts as a recognition site, and its interaction with a target molecule, such as a diol, induces a change in the fluorescence properties of the attached dye. rsc.org

The mechanism often relies on a change in the electronic properties of the boron center upon binding. nih.gov In its free, trigonal (sp²) form, the boronic acid group is typically electron-withdrawing. acs.org When it binds to a diol to form a cyclic boronate ester, the boron atom becomes tetrahedral (sp³) and anionic, transforming the group into an electron-donating moiety. acs.org This switch from electron-withdrawing to electron-donating can significantly alter the photophysical properties of the conjugated fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT), leading to a detectable change in fluorescence intensity or wavelength. nih.govacs.org

While specific applications of this compound in fluorescent probe design are not extensively documented, its structure offers potential insights. The methoxyethyl group could influence the probe's solubility, particularly in aqueous or biological media. Furthermore, the ether oxygen could potentially engage in intramolecular coordination with the boron atom, which might affect its Lewis acidity and, consequently, its binding affinity and the fluorescence response of a conjugated probe system. theinstituteoffluorescence.com The design of such probes involves the strategic placement of the boronic acid group relative to the fluorophore to maximize the electronic perturbation upon analyte binding. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

The analysis of this compound, a polar and relatively non-volatile compound, by techniques like Gas Chromatography (GC) often requires derivatization. chromatographyonline.comchromforum.org Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection sensitivity, especially for mass spectrometry (MS). tcichemicals.com

A common and effective strategy is the conversion of the boronic acid to a cyclic boronate ester. This is typically achieved by reacting the boronic acid with a diol, such as 1,2-ethanediol, 1,3-propanediol, or pinacol (B44631) (2,3-dimethyl-2,3-butanediol). chromatographyonline.com The resulting cyclic esters are significantly less polar and more volatile than the parent boronic acid, making them amenable to GC-MS analysis. chromatographyonline.comtcichemicals.com

Another widely used method is silylation, where the acidic hydroxyl groups of the boronic acid are reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (TMS) esters. chromforum.orgtcichemicals.com These TMS derivatives are highly volatile and are well-suited for GC analysis. tcichemicals.com

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can also be employed to enhance ionization efficiency and improve sensitivity. Reaction with reagents like N-methyliminodiacetic acid (MIDA) can form stable bicyclic boronates that exhibit improved chromatographic retention and ionization in the mass spectrometer, allowing for trace-level quantification. acs.org

Table 2: Common Derivatization Reagents for Boronic Acids

Derivatization MethodReagentResulting DerivativeAnalytical Technique
Esterification PinacolPinacol boronate esterGC-MS, LC-MS
1,3-PropanediolPropanediol boronate esterGC-MS
Phenylboronic acidPhenylboronate derivativeGC-MS nih.gov
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Bis(trimethylsilyl) boronateGC-MS tcichemicals.com
Complexation N-methyliminodiacetic acid (MIDA)MIDA boronateLC-MS/MS acs.org

Future Research Directions and Emerging Paradigms for 2 Methoxyethyl Boronic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of boronic acids and their esters is fundamental to their application. Future research will prioritize the development of environmentally benign and highly efficient synthetic protocols, moving away from traditional methods that can require harsh conditions or toxic solvents. rsc.orgpsu.edu A significant area of focus is the adoption of "green chemistry" principles.

Key research thrusts include:

Mechanochemistry: The use of solvent-free grinding or ball-milling techniques for the esterification of boronic acids with diols presents a facile and green route to boronic esters. psu.edu This method avoids the need for azeotropic distillation to remove water, simplifying the process and reducing energy consumption. psu.edu

Microwave-Assisted Synthesis: Protocols utilizing microwave assistance for the oxidation of boronic acids can dramatically reduce reaction times and improve efficiency, offering a rapid and green alternative for synthesizing derivative compounds under transition-metal-free conditions. rsc.org

Aqueous and Green Solvents: Developing synthetic and catalytic procedures that operate in water or ethanol (B145695) is a major goal. rsc.orgacs.org For instance, the heterogeneous photocatalytic hydroxylation of aryl boronic acids has been demonstrated in water using air as a green oxidant. acs.orgacs.org Adapting such methods for aliphatic boronic acids like (2-Methoxyethyl)boronic acid is a logical next step.

Improved Oxidation Methods: The ipso-hydroxylation of boronic acids to phenols is a key transformation. rsc.org Future work will focus on making these reactions faster and more general, using mild oxidants like hydrogen peroxide in green solvents like ethanol, with reactions completed in as little as one minute at room temperature. rsc.org

These advancements aim to make the synthesis of this compound and its derivatives more scalable, cost-effective, and sustainable, which is crucial for their broader application in industry and academia.

Table 1: Comparison of Synthetic Routes for Boronic Acid Derivatives

Method Key Features Advantages Relevant Research Focus
Traditional Esterification Reflux with azeotropic distillation (e.g., in toluene (B28343) or benzene) to remove water. psu.edu Effective for a wide range of substrates. Improving efficiency and replacing hazardous solvents.
Mechanochemistry Solvent-free grinding of boronic acid and diol. psu.edu Environmentally benign, simple work-up, high yield and purity. psu.edu Expanding substrate scope to more complex boronic acids.
Microwave-Assisted Oxidation Use of microwave irradiation to accelerate reactions. rsc.org Very short reaction times, high efficiency, often transition-metal-free. rsc.org Application to a wider variety of functional group transformations.
Photocatalytic Hydroxylation Visible light, heterogeneous catalyst (e.g., Cu@C3N4), water as solvent, air as oxidant. acs.orgacs.org Uses green solvents and oxidants, mild room temperature conditions, recyclable catalyst. acs.orgacs.org Adapting for aliphatic boronic acids and expanding the reaction scope.

Design of Advanced Catalytic Systems Incorporating this compound Motifs

While boronic acids are well-known reagents in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, an emerging paradigm is their use as catalysts themselves. rsc.orgwikipedia.org Future research will explore the incorporation of the this compound motif into novel catalytic systems.

Organocatalysis: Boronic acids can act as Lewis acid catalysts to activate functional groups. rsc.org Research is ongoing into boronic acid/Brønsted acid co-catalyst systems for reactions such as the synthesis of 2H-chromenes. rsc.org The specific electronic and steric properties of the (2-Methoxyethyl) group could be exploited to tune the activity and selectivity of such catalysts.

Directing Group Functionality: The methoxyethyl group contains an ether oxygen atom that could function as a coordinating or directing group in transition metal catalysis. This functionality could help stabilize catalytic intermediates or direct reactions to specific sites on a molecule, a strategy that has been successful with other 2-methoxyethyl moieties in nickel catalysis. nih.gov

Frustrated Lewis Pairs (FLPs): The design of catalysts comprising a frustrated Lewis acid and a Brønsted base has enabled challenging reactions like the direct enantioselective amination of carbonyls. bc.edu Boron-based Lewis acids are central to this chemistry, and designing novel FLPs that incorporate the this compound structure could lead to new catalytic transformations.

The development of catalysts where the this compound moiety is not just a passive component but an active participant in the catalytic cycle represents a significant shift in thinking and a promising direction for future exploration.

Exploration in Next-Generation Functional Materials with Dynamic Properties

A highly promising future direction for boronic acids lies in the creation of advanced functional materials with dynamic and responsive properties. nsf.gov This is primarily based on the reversible formation of boronic esters from boronic acids and diols, which can serve as dynamic covalent cross-links in polymer networks. nih.govethz.ch

Vitrimers and Self-Healing Polymers: Vitrimers are a class of polymers that are stable at service temperatures but can be reprocessed at elevated temperatures due to dynamic covalent bonds. nih.gov Boronic esters are ideal for this purpose due to their fast exchange kinetics. nih.gov The flexible, polar (2-Methoxyethyl) side chain could be incorporated into such polymer networks to tune their properties, such as glass transition temperature (Tg), malleability, and self-healing efficiency. acs.org

Stimuli-Responsive Hydrogels: Boronic acid-containing hydrogels can respond to changes in pH or the presence of specific molecules like glucose. ethz.chmdpi.com This responsiveness is due to the equilibrium shift upon boronate ester formation. ethz.chmdpi.com The (2-Methoxyethyl) group could enhance the solubility and biocompatibility of these hydrogels, making them more suitable for biomedical applications like controlled drug release. ethz.ch

Tunable Mechanical Properties: Research has shown that varying the substituents on a phenylboronic acid moiety can significantly alter the mechanical performance of vitrimers, including Young's modulus and tensile strength. acs.org For example, electron-withdrawing groups tend to increase mechanical strength, while electron-donating groups can lead to faster material relaxation. acs.org Future work will systematically explore how aliphatic substituents like the 2-methoxyethyl group influence these dynamic and mechanical properties.

Table 2: Effect of Substituents on Boronic Ester-Based Vitrimer Properties

Substituent on Phenylboronic Acid Effect on Dynamics Effect on Mechanical Strength (Tensile Strength) Reference
–F (electron-withdrawing) Suppresses dynamics, increases activation energy Highest acs.org
–Cl (electron-withdrawing) Suppresses dynamics High acs.org
–H (neutral) Baseline dynamics Moderate acs.org
–OCH₃ (electron-donating) Faster relaxation, lower Tg Lowest acs.org

This table illustrates the principle of tuning material properties via substituent effects, a paradigm that will be extended to aliphatic boronic acids like this compound to create a new generation of smart materials.

Innovations in Chemical Biology Probes and Targeted Therapeutic Applications

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptionally useful tools in chemical biology. nih.gov This functionality allows them to target saccharides and other polyol-containing biomolecules. Future research will leverage the this compound scaffold to design novel probes and therapeutic agents.

Targeted Drug Delivery: Phenylboronic acid and its derivatives are being explored for targeted cancer therapy due to their ability to bind to sialic acids, which are overexpressed on the surface of many cancer cells. nih.gov Incorporating an aliphatic, hydrophilic moiety like 2-methoxyethyl could improve the pharmacokinetics and bioavailability of such targeted agents. tandfonline.com

Saccharide Sensing: Boronic acid-based fluorescent sensors are widely used for detecting sugars. acs.orgrsc.org The binding event alters the electronic properties of an attached fluorophore, leading to a change in its signal. rsc.org The (2-Methoxyethyl) group could be part of a linker or a solubility-enhancing feature in new, highly sensitive sensors for biologically important sugars like fructose (B13574) or glucose. rsc.org

Probes for Reactive Oxygen Species (ROS): Boronate-based compounds are effective molecular probes for detecting and quantifying biological oxidants like hydrogen peroxide and peroxynitrite. frontiersin.org The oxidation of the carbon-boron bond leads to a highly fluorescent product. Designing novel probes based on the this compound structure could offer new tools for studying oxidative stress in biological systems.

Mucoadhesive Materials: Boronic acids can form reversible bonds with the mucin layer in mucosa, a property being explored for advanced drug delivery systems. nih.gov Functionalizing polymers with boronic acid moieties enhances their mucoadhesion. nih.gov The hydrophilic 2-methoxyethyl group could further improve the interaction of these materials with the aqueous mucosal environment.

Integration of Artificial Intelligence and Machine Learning in Boronic Acid Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the field of boronic acids is no exception. arxiv.org These computational tools can accelerate discovery and provide insights that are difficult to obtain through experimentation alone.

Predictive Modeling: ML models are being developed to predict the properties and reactivity of boronic acids. numberanalytics.com For example, algorithms can predict the success of Suzuki coupling reactions by analyzing the features of the boronic acid and aryl halide partners. acs.org Such models could be used to quickly screen reaction conditions for this compound.

Rational Molecular Design: Explainable AI can be used to design new molecules with targeted properties. arxiv.org Researchers have used ML to understand and modulate the Lewis acidity of boron-based compounds by analyzing the effects of different substituents. arxiv.org This approach could be applied to design derivatives of this compound with optimized catalytic activity or binding affinity for a specific biological target.

High-Throughput Analysis: The combination of ML algorithms with analytical techniques like surface-enhanced Raman spectroscopy (SERS) is creating powerful new platforms for glycan analysis using boronic acid receptors. biorxiv.org The ML component can deconvolve complex spectral data to identify different sugars with high accuracy. biorxiv.org

Table 3: Applications of AI/ML in Boronic Acid Research

AI/ML Application Description Example Reference
Property Prediction ML models are trained to predict chemical properties like reactivity or stability based on molecular structure. Predicting the reactivity of boronic acids in organic synthesis. numberanalytics.com
Rational Design Interpretable ML models identify structure-property relationships to guide the design of new molecules. Designing boron-based Lewis acids with specific acidity by choosing optimal substituents. arxiv.org
Reaction Outcome Prediction Algorithms predict the success or failure of a chemical reaction based on reactants and conditions. Scoring potential Suzuki coupling reactions to prioritize successful combinations of boronic acids and aryl halides. acs.org
Sensor Data Analysis ML algorithms analyze complex data from boronic acid-based sensors to identify and quantify analytes. Using a support vector machine to distinguish between different sugar isomers based on SERS spectra from boronic acid receptors. biorxiv.org

By leveraging these computational tools, researchers can explore the chemical space around this compound more efficiently, accelerating the discovery of novel compounds and applications.

Q & A

Q. What are the primary analytical challenges in characterizing (2-Methoxyethyl)boronic acid via MALDI-MS, and how can they be methodologically addressed?

Boronic acids often undergo dehydration or cyclization to form boroxines during mass spectrometry, complicating data interpretation . To mitigate this, derivatization with diols (e.g., 2,3-butanedione) or sugars can stabilize the boronic acid as cyclic esters, preventing trimerization. MALDI-MS protocols should include pre-treatment steps such as diol complexation, and matrix selection should minimize thermal stress during desorption .

Q. Which synthetic strategies are commonly employed for boronic acid-containing compounds, and what purification challenges arise?

Boronic acids are typically synthesized via intermediates like boronic esters (e.g., pinacol esters) due to their stability during multi-step reactions. Purification challenges arise from their hygroscopic nature and propensity for protodeboronation. Methodologies include chromatography under inert conditions (argon/nitrogen) and low-temperature crystallization. Evidence suggests using prodrug approaches (e.g., esterification) to improve handling .

Q. How are boronic acid-diol interactions utilized in glycoprotein sensing or separation workflows?

Boronic acids reversibly bind 1,2- or 1,3-diols on glycoproteins, enabling applications like boron-affinity chromatography or fluorescence-based detection. For example, 4-[(2-aminoethyl)carbamoyl]phenylboronic acid surfaces can capture glycoproteins, but selectivity requires optimization of buffer pH and ionic strength to minimize non-specific interactions .

Advanced Research Questions

Q. What structural modifications enhance the thermal stability of boronic acids for flame-retardant or material science applications?

Thermogravimetric analysis (TGA) of aromatic boronic acids reveals that electron-withdrawing groups (e.g., nitro, fluoro) improve thermal stability by reducing boroxine formation. Aliphatic boronic acids like this compound may exhibit lower degradation onset temperatures (~150–200°C) compared to aryl analogs. Incorporating multiple boronic acid moieties or crosslinking with diols can further enhance stability .

Q. How can computational methods guide the rational design of boronic acid-based proteasome inhibitors?

Structure-activity relationship (SAR) studies leverage molecular docking to identify key interactions between boronic acids and proteasomal active sites (e.g., β5 subunit). For example, bortezomib’s efficacy relies on covalent binding to the threonine residue via its boronic acid group. Computational tools like DFT can optimize boronic acid geometry for target engagement while minimizing off-target reactivity .

Q. What strategies overcome boronic acid instability in aqueous biological systems for in vivo imaging?

Encapsulation in liposomes or conjugation to nanoparticles reduces hydrolysis. Rhodamine-derived boronic acid sensors, for instance, use hydrophobic domains to shield the boron center. Additionally, pH-responsive linkers (e.g., ortho-ester moieties) can release the active compound selectively in acidic tumor microenvironments .

Q. How do boronic acid derivatives inhibit tubulin polymerization, and what structural features correlate with potency?

Boronic acid-containing cis-stilbenes (e.g., compound 13c) mimic combretastatin A-4 by binding tubulin’s colchicine site. The boronic acid group enhances water solubility and hydrogen-bonding interactions, achieving IC50 values of 0.48–2.1 µM in cancer cell lines. Replacing boronic acid with carboxylic acid (e.g., compound 17) abolishes activity, highlighting boron’s critical role in target engagement .

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